molecular formula C20H21N7O B5896291 N-methyl-N-[(3-pyridin-2-yl-1,2-oxazol-5-yl)methyl]-4-(1,3,5-trimethylpyrazol-4-yl)pyrimidin-2-amine

N-methyl-N-[(3-pyridin-2-yl-1,2-oxazol-5-yl)methyl]-4-(1,3,5-trimethylpyrazol-4-yl)pyrimidin-2-amine

Cat. No.: B5896291
M. Wt: 375.4 g/mol
InChI Key: ZIVKJGFKESAXQP-UHFFFAOYSA-N
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Description

N-methyl-N-[(3-pyridin-2-yl-1,2-oxazol-5-yl)methyl]-4-(1,3,5-trimethylpyrazol-4-yl)pyrimidin-2-amine is a complex organic compound that features a pyrimidine core substituted with various functional groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-methyl-N-[(3-pyridin-2-yl-1,2-oxazol-5-yl)methyl]-4-(1,3,5-trimethylpyrazol-4-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O/c1-13-19(14(2)27(4)24-13)17-8-10-22-20(23-17)26(3)12-15-11-18(25-28-15)16-7-5-6-9-21-16/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIVKJGFKESAXQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C2=NC(=NC=C2)N(C)CC3=CC(=NO3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(3-pyridin-2-yl-1,2-oxazol-5-yl)methyl]-4-(1,3,5-trimethylpyrazol-4-yl)pyrimidin-2-amine typically involves multi-step organic reactions. One common approach is the condensation of pyrimidine derivatives with oxazole and pyrazole intermediates under controlled conditions. The reaction conditions often include the use of solvents like toluene and catalysts such as iodine and tert-butyl hydroperoxide (TBHP) to promote C-C bond cleavage and cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(3-pyridin-2-yl-1,2-oxazol-5-yl)methyl]-4-(1,3,5-trimethylpyrazol-4-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include iodine, TBHP, hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-methyl-N-[(3-pyridin-2-yl-1,2-oxazol-5-yl)methyl]-4-(1,3,5-trimethylpyrazol-4-yl)pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-N-[(3-pyridin-2-yl-1,2-oxazol-5-yl)methyl]-4-(1,3,5-trimethylpyrazol-4-yl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit collagen synthesis, thereby exhibiting anti-fibrotic activity .

Comparison with Similar Compounds

Similar Compounds

    Pyridin-2-yl derivatives: These compounds share the pyridine moiety and exhibit similar biological activities.

    Pyrazole derivatives: Compounds containing the pyrazole ring are known for their anti-inflammatory and analgesic properties.

    Oxazole derivatives: These compounds are studied for their antimicrobial and anticancer activities.

Uniqueness

N-methyl-N-[(3-pyridin-2-yl-1,2-oxazol-5-yl)methyl]-4-(1,3,5-trimethylpyrazol-4-yl)pyrimidin-2-amine is unique due to its multi-functional structure, which allows it to interact with multiple biological targets

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